

# (R)-4-Phenylthiazolidine-2-thione: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: (R)-4-Phenylthiazolidine-2-thione

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **(R)-4-Phenylthiazolidine-2-thione**, a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. This document outlines its physicochemical properties, synthesis, and key biological applications, with a focus on its role as a versatile chiral auxiliary and its potential as a therapeutic agent.

## Core Physicochemical Properties

**(R)-4-Phenylthiazolidine-2-thione** is a white to off-white crystalline powder. Its chemical and physical characteristics are summarized in the table below, providing essential data for its application in research and synthesis.

Property	Value	Reference
Molecular Weight	195.3 g/mol	<a href="#">[1]</a>
Molecular Formula	C <sub>9</sub> H <sub>9</sub> NS <sub>2</sub>	<a href="#">[1]</a>
Melting Point	128 - 130 °C	<a href="#">[1]</a>
Appearance	White to off-white crystalline powder	<a href="#">[1]</a>
Optical Rotation	$[\alpha]^{20}_{D} = -207^{\circ}$ to $-204^{\circ}$ (c=0.35 in CHCl <sub>3</sub> )	<a href="#">[1]</a>
Purity	≥ 98.5% (Chiral purity)	<a href="#">[1]</a>
CAS Number	110199-18-3	<a href="#">[1]</a>

## Synthesis of (R)-4-Phenylthiazolidine-2-thione

The synthesis of chiral thiazolidine-2-thiones, such as **(R)-4-Phenylthiazolidine-2-thione**, is typically achieved through the cyclization of the corresponding chiral  $\beta$ -amino alcohol with carbon disulfide. The following is a representative experimental protocol adapted from general methods for the synthesis of thiazolidine-2-thiones.[\[2\]](#)[\[3\]](#)

## Experimental Protocol: Chiral Synthesis

Objective: To synthesize **(R)-4-Phenylthiazolidine-2-thione** from (R)-phenylglycinol.

Materials:

- (R)-phenylglycinol
- Carbon disulfide (CS<sub>2</sub>)
- Potassium hydroxide (KOH) or other suitable base
- Ethanol or a similar protic solvent
- Dimethyl sulfoxide (DMSO) (optional, for microwave-assisted synthesis)

- Hydrochloric acid (HCl) for workup
- Ethyl acetate or other suitable extraction solvent
- Anhydrous sodium sulfate or magnesium sulfate for drying

Procedure:

- Reaction Setup: In a round-bottom flask, dissolve (R)-phenylglycinol and a molar excess of a base, such as potassium hydroxide, in ethanol.
- Addition of Carbon Disulfide: Cool the mixture in an ice bath and slowly add a slight molar excess of carbon disulfide (CS<sub>2</sub>) dropwise while stirring vigorously. The reaction is exothermic.
- Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
- Microwave-Assisted Alternative: For a more rapid synthesis, the reaction can be performed under microwave irradiation in a suitable solvent like DMSO.[2][3] This method has been shown to significantly reduce reaction times.[3]
- Workup: After completion, cool the reaction mixture and remove the solvent under reduced pressure. Resuspend the residue in water and acidify with dilute hydrochloric acid to precipitate the product.
- Extraction and Purification: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Recrystallization: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure **(R)-4-Phenylthiazolidine-2-thione**.

Characterization: The final product should be characterized by determining its melting point, optical rotation, and using spectroscopic methods such as <sup>1</sup>H NMR, <sup>13</sup>C NMR, and mass spectrometry to confirm its structure and purity.

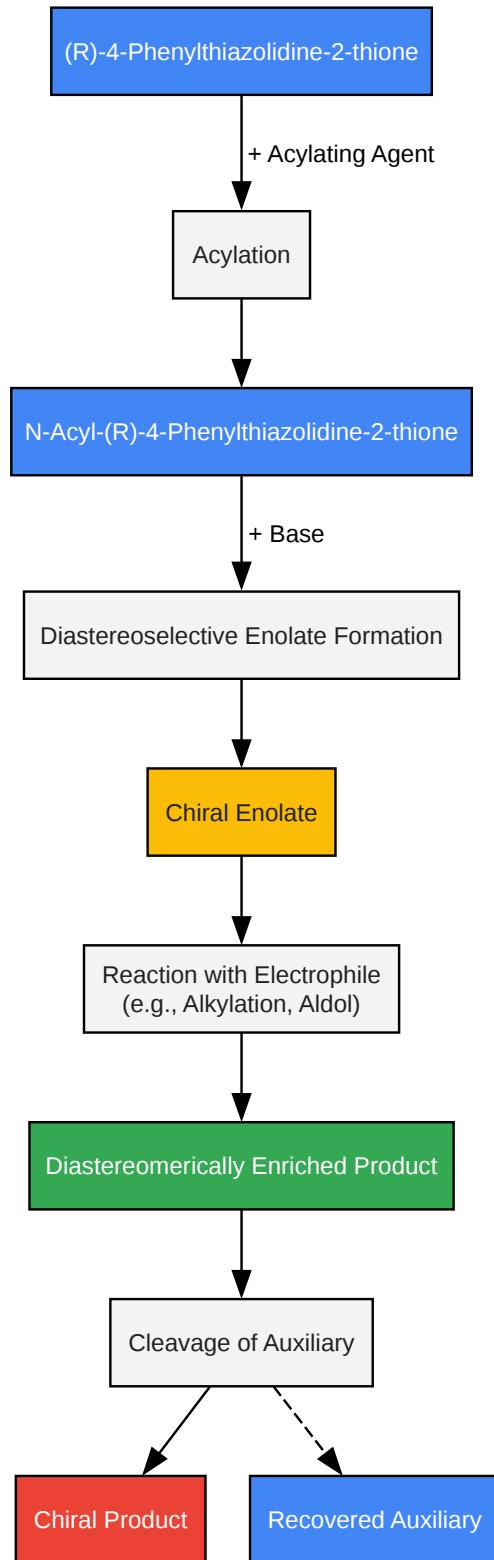
# Applications in Drug Development and Research

**(R)-4-Phenylthiazolidine-2-thione** and its derivatives are recognized for their broad spectrum of biological activities and their utility as chiral auxiliaries in asymmetric synthesis.

## As a Chiral Auxiliary

Chiral auxiliaries are instrumental in asymmetric synthesis for the stereoselective formation of new chiral centers.<sup>[4]</sup> **(R)-4-Phenylthiazolidine-2-thione** can be acylated at the nitrogen atom, and the resulting N-acyl derivative can undergo diastereoselective enolate formation and subsequent alkylation or aldol reactions. The steric hindrance provided by the phenyl group at the 4-position directs the approach of electrophiles, leading to a high degree of stereocontrol.<sup>[5][6]</sup> The auxiliary can then be cleaved to yield the desired chiral product.

## Workflow: Asymmetric Synthesis using (R)-4-Phenylthiazolidine-2-thione

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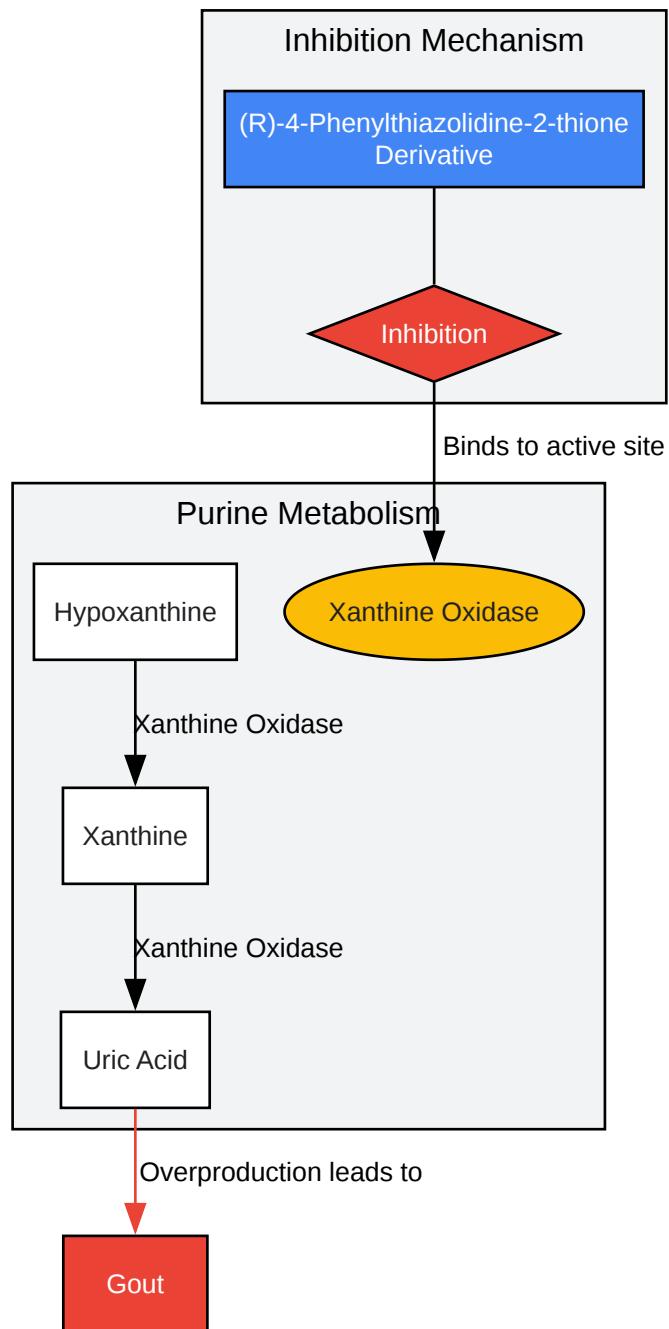
Caption: Asymmetric synthesis workflow.

## As a Scaffold for Biologically Active Molecules

The thiazolidine-2-thione core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.

Derivatives of thiazolidine-2-thione have been identified as potent inhibitors of xanthine oxidase, a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.<sup>[7][8][9]</sup> Overproduction of uric acid can lead to hyperuricemia and gout. Molecular docking studies have elucidated the binding mode of these inhibitors within the active site of xanthine oxidase. The thiazolidinethione moiety can form hydrogen bonds with key amino acid residues, such as Glu263 and Ser347, while other parts of the molecule can interact with residues like Gly260 and Ile264.<sup>[9]</sup> This interaction blocks the substrate from accessing the active site, thereby inhibiting the enzyme.

## Inhibition of Xanthine Oxidase by Thiazolidine-2-thione Derivatives

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Caption: Xanthine oxidase inhibition pathway.

## Conclusion

**(R)-4-Phenylthiazolidine-2-thione** is a valuable molecule for chemical and pharmaceutical research. Its well-defined stereochemistry makes it a powerful tool for asymmetric synthesis, while the inherent biological activity of the thiazolidine-2-thione scaffold presents numerous opportunities for the development of novel therapeutic agents. Further exploration of its derivatives is likely to yield new drug candidates with improved efficacy and selectivity for a variety of biological targets.

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